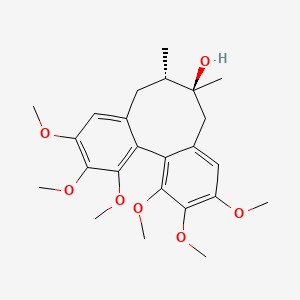
Schizandrin
Vue d'ensemble
Description
Schisandra chinensis fruit is a plant/plant extract used in some OTC (over-the-counter) products. It is not an approved drug.
Schizandrin is a natural product found in Kadsura angustifolia, Kadsura heteroclita, and other organisms with data available.
See also: Schisandra chinensis fruit (part of).
Applications De Recherche Scientifique
Neuroprotective Effects
- Schizandrin demonstrates potential in treating memory impairment and cognitive dysfunctions, as seen in studies involving ovariectomized rats and Alzheimer's disease models. It appears to enhance neurotransmission and exhibit antioxidant properties, contributing to its therapeutic potential in cognitive disorders (Jiang et al., 2015); (Wang et al., 2021).
Cancer Research
- In cancer research, Schizandrin shows promise in inhibiting the growth and proliferation of breast cancer cells. It influences cellular mechanisms and gene expression related to cancer progression, suggesting its potential as an anti-cancer agent (Yan & Guo, 2020); (Kim et al., 2010).
Anti-Inflammatory and Antioxidant Properties
- Schizandrin C, in particular, has been found to exert anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia. This indicates its potential for treating neuroinflammatory conditions (Park et al., 2013).
Cardiovascular Protection
- Studies show that Schizandrin may protect against myocardial injury and dysfunction. Its action involves modulating key signaling pathways and reducing inflammation and oxidative stress in cardiac cells (Zhang et al., 2019); (Cheng et al., 2008).
Metabolic and Pharmacokinetic Studies
- Schizandrin's metabolism in the liver has been a subject of investigation, revealing insights into its biotransformation pathways, which are crucial for understanding its pharmacokinetic behaviors (Cao et al., 2010).
Hepatic Fibrosis Research
- The compound has also been studied for its effects on hepatic fibrosis, showing its potential in inhibiting cytokine release and thereby playing a role in treating this condition (Hao, 2008).
Lung Cancer Research
- Schizandrin A has been evaluated for its effects on non-small cell lung cancer cells, demonstrating its ability to induce cell cycle arrest, apoptosis, and autophagy, indicating a potential therapeutic role in lung cancer (Zhu et al., 2021).
Protective Effects on Neurological Models
- Schizandrin has shown protective effects against 6-OHDA-induced apoptosis of cultured PC12 cells, suggesting its potential application in neurodegenerative disorders such as Parkinson's disease (Hai-tao, 2004).
Skin Protection
- Research indicates that Schizandrin B may protect against UVB-induced skin cell damage through inhibition of inflammatory pathways, offering potential applications in dermatology (Gao et al., 2017).
Sepsis Research
- Schizandrin B has been evaluated for its protective effects in sepsis models, indicating its potential as an anti-inflammatory and immunosuppressive agent in treating sepsis (Xu et al., 2018).
Multidrug Resistance in Cancer
- Schizandrin has been investigated for its ability to reverse multidrug resistance in cancer cells, highlighting its potential role in enhancing the efficacy of chemotherapy (Huang et al., 2008).
Anxiolytic and Antidepressant Effects
- In behavioral studies, Schizandrin has shown anxiolytic and antidepressant-like effects, particularly in models of hepatic injury. This suggests its potential application in treating anxiety and depression associated with liver dysfunction (Yan et al., 2021).
Structural Studies
- Structural investigations of Schizandrin, including vibrational circular dichroism studies, have been conducted to better understand its molecular configuration, which is crucial for its biological activity (He et al., 2014).
Sedative and Hypnotic Effects
- Schizandrin has been evaluated for its sedative and hypnotic effects, indicating its potential as a natural remedy for sleep disorders (Zhang et al., 2014).
Pharmacokinetics in Pharmaceutical Products
- Pharmacokinetic studies of Schizandrin and its pharmaceutical products have been conducted to understand its absorption and distribution in the body, which is vital for its therapeutic application (Li et al., 2018).
Cardioprotection in Hypoxia/Reoxygenation Injury
- Schizandrin B's role in protecting against hypoxia/reoxygenation injury in cardiac cells has been studied, focusing on the AMPK/Nrf2 signaling pathway (Zhao et al., 2021).
Propriétés
IUPAC Name |
(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOAORQXAOVJQ-RZFZLAGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Schisandrin | |
CAS RN |
7432-28-2 | |
| Record name | Schizandrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schizandrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCHISANDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G01BQC0879 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dibromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B7826494.png)
![5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide](/img/structure/B7826495.png)
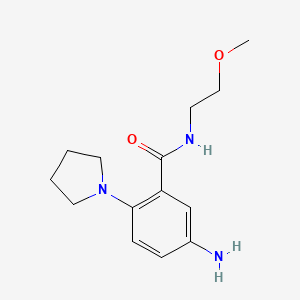
![4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7826510.png)
![4-(Dimethylamino)-N-phenyl-2-(pyrrolidin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B7826513.png)
![pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B7826515.png)

![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B7826529.png)
![4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7826532.png)
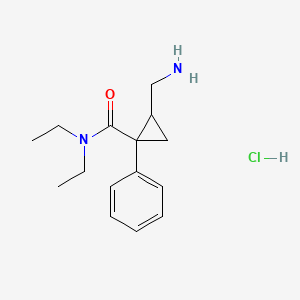
![5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B7826540.png)
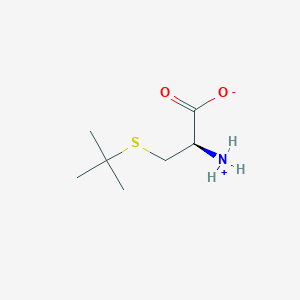
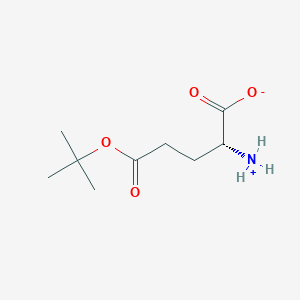
![3,4,5-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol](/img/structure/B7826569.png)